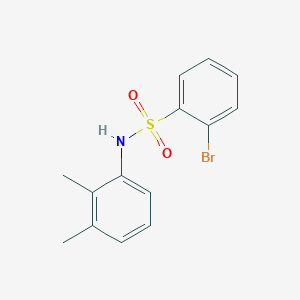

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide is a compound that can be synthesized through various chemical reactions involving bromine-containing reagents and dimethylphenyl derivatives. The compound is characterized by the presence of a bromine atom and a sulfonamide group attached to a benzene ring, which is further substituted with a dimethylphenyl group. This structure suggests potential reactivity typical of bromoarenes and sulfonamides, which can be exploited in further chemical transformations.

Synthesis Analysis

The synthesis of brominated sulfonamide derivatives can be achieved through reactions involving bromine sources and sulfonamide precursors. For instance, the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide leads to a brominated bicyclic sulfonamide derivative . Although not directly related to the target molecule, this study provides insight into the synthesis of brominated sulfonamides. Similarly, the azo coupling of dimethylphenacylsulfonium bromides with N-nitrosoacetanilides results in bromophenyl derivatives that can undergo nucleophilic substitution, displacing the bromide . These methodologies could be adapted to synthesize the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated sulfonamide compounds can be complex, with potential for various intermolecular interactions. For example, the X-ray structure characterization of antipyrine derivatives reveals that brominated compounds can form stable crystal structures through hydrogen bonding and other non-covalent interactions . These findings suggest that 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide could also exhibit a well-defined crystal structure with specific intermolecular interactions.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions. The presence of the bromine atom makes them susceptible to nucleophilic substitution reactions, as seen in the displacement of bromide by nucleophiles in the synthesis of 2-bromophenylglyoxal arylhydrazones . Additionally, the sulfonamide group can influence the reactivity of the compound, potentially leading to further functionalization or transformation into different heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide would be influenced by its molecular structure. The presence of the bromine atom and the sulfonamide group would affect its polarity, solubility, and reactivity. While specific data on the target compound is not provided, related compounds such as those studied in the thermodynamic analysis of azo dye dimerization and the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offer insights into the behavior of brominated sulfonamides in different environments.

Aplicaciones Científicas De Investigación

It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Related Research: There is a related compound, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, which has been synthesized and studied . Sulfonamides, the family of compounds to which these belong, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . The structure of this compound was confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was analyzed by X-ray diffraction and the conformational analysis was performed . Density functional theory (DFT) was used to further calculate the molecular structure, and the results were consistent with the X-ray diffraction results .

Synthesis Process

One of the applications of “2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide” is in the synthesis process. A multi-step reaction with 2 steps was found :

- The second step involves triethylamine and dichloromethane, and is performed at 20 °C for 10 hours with cooling with ice .

Related Compounds: There is a related compound, “2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide”, which might have similar applications .

Synthesis Process

One of the applications of “2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide” is in the synthesis process. A multi-step reaction with 2 steps was found :

- The second step involves triethylamine and dichloromethane, and is performed at 20 °C for 10 hours with cooling with ice .

Related Compounds: There is a related compound, “2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide”, which might have similar applications .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-6-5-8-13(11(10)2)16-19(17,18)14-9-4-3-7-12(14)15/h3-9,16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAGXHKMNXFILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429120 |

Source

|

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

CAS RN |

941294-37-7 |

Source

|

| Record name | 2-bromo-N-(2,3-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)

![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)

![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)